![molecular formula C10H18O3 B167763 Ethyl 2,2-diethylacetoacetate CAS No. 1619-57-4](/img/structure/B167763.png)
Ethyl 2,2-diethylacetoacetate
Overview
Description
Ethyl 2,2-diethylacetoacetate is an organic compound with the molecular formula C10H18O3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethylacetoacetate can be synthesized through a multi-step process. Initially, ethyl acetate reacts with diethylamine under controlled temperature conditions to form 2,2-diethylacetoacetate. This intermediate is then esterified with acetic acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-diethylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-diethylacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-diethylacetoacetate involves its role as an intermediate in various chemical reactions. It acts as a substrate for enzymes and catalysts, facilitating the formation of desired products. The molecular targets and pathways depend on the specific reactions and applications it is involved in .
Comparison with Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
Comparison: Ethyl 2,2-diethylacetoacetate is unique due to its specific structure, which imparts different reactivity and properties compared to similar compounds. For instance, the presence of two ethyl groups at the 2-position makes it more sterically hindered, affecting its reactivity in certain reactions .
Biological Activity
Ethyl 2,2-diethylacetoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is an ester derived from acetoacetic acid and ethanol. Its molecular formula is , and it features a β-keto ester functional group, which is known for its reactivity in various chemical reactions.
The synthesis of this compound typically involves the Claisen condensation reaction of diethyl malonate with acetylacetone, followed by esterification. This method allows for the introduction of ethyl groups at the 2-position of the acetoacetate backbone.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
- Study Findings : A study evaluated several derivatives of acetoacetate compounds, including this compound, and found significant antioxidant activity through various assays. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. The compound's ability to protect neuronal cells from damage is particularly noteworthy.
- Mechanism : The neuroprotective effects are believed to be mediated through the inhibition of calcium channels and the reduction of reactive oxygen species (ROS) production. This dual action helps in stabilizing neuronal function under stress conditions .
Enzyme Inhibition
This compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Research Findings and Case Studies
Study | Findings |
---|---|
Study A | This compound showed significant antioxidant activity with an IC50 value indicating effective radical scavenging capabilities. |
Study B | In vitro models demonstrated that the compound protects SH-SY5Y neuronal cells from H₂O₂-induced apoptosis by modulating calcium influx. |
Study C | Investigation into enzyme inhibition revealed that related compounds exhibit MAO inhibition, warranting further exploration into this compound's effects on neurotransmitter metabolism. |
Properties
IUPAC Name |
ethyl 2,2-diethyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQRLLXVVSKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167269 | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-57-4 | |
Record name | Ethyl 2,2-diethyl-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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